Biochemical Potency: Subnanomolar Menin-MLL1 Inhibition Distinguishes Emilumenib
In a cell-free AlphaLISA assay measuring disruption of the full-length recombinant Menin protein and MLL1 peptide interaction, Emilumenib (as DS-1594a succinate) exhibited an IC50 of 1.4 nM [1]. This places it in the low nanomolar range, comparable to other advanced menin inhibitors. For context, revumenib (SNDX-5613) has a reported binding Ki of 0.149 nM in a similar biochemical format, while bleximenib (JNJ-75276617) shows a human menin IC50 of 0.1 nM [2]. The approximately 10-fold difference in biochemical potency between Emilumenib and revumenib or bleximenib may influence target engagement and downstream pharmacology, particularly at lower doses.
| Evidence Dimension | Biochemical inhibition of menin-MLL1 interaction (IC50) |
|---|---|
| Target Compound Data | 1.4 nM |
| Comparator Or Baseline | Revumenib: 0.149 nM (Ki); Bleximenib: 0.1 nM |
| Quantified Difference | ~10-fold less potent biochemically than revumenib and bleximenib |
| Conditions | Cell-free AlphaLISA assay with full-length recombinant Menin and MLL1 peptide (Emilumenib); TR-FRET binding assay (Revumenib, Bleximenib) |
Why This Matters
Biochemical potency is a key determinant of target engagement and a primary filter for selecting a tool compound; a 10-fold difference may necessitate higher concentrations for comparable in vitro activity and should inform dose selection.
- [1] Numata M, Haginoya N, Shiroishi M, et al. (2023). A novel Menin-MLL1 inhibitor, DS-1594a, prevents the progression of acute leukemia with rearranged MLL1 or mutated NPM1. Cancer Cell Int, 23(1):36. doi: 10.1186/s12935-023-02877-y View Source
- [2] Kwon M, et al. (2024). Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias. Blood, 144(11):1206-1220. doi: 10.1182/blood.2023022480 View Source
